molecular formula C15H13BrN2O B12622994 5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-55-2

5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12622994
CAS No.: 918331-55-2
M. Wt: 317.18 g/mol
InChI Key: LWYCPPBKHXKVJC-UHFFFAOYSA-N
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Description

5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. This compound features a bromine atom at the 5th position of the isoindolone ring and a pyridin-3-yl ethyl group at the 2nd position. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or dimethylformamide and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, debrominated isoindolones, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The bromine atom and the pyridin-3-yl ethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918331-55-2

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

5-bromo-2-(2-pyridin-3-ylethyl)-3H-isoindol-1-one

InChI

InChI=1S/C15H13BrN2O/c16-13-3-4-14-12(8-13)10-18(15(14)19)7-5-11-2-1-6-17-9-11/h1-4,6,8-9H,5,7,10H2

InChI Key

LWYCPPBKHXKVJC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1CCC3=CN=CC=C3

Origin of Product

United States

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